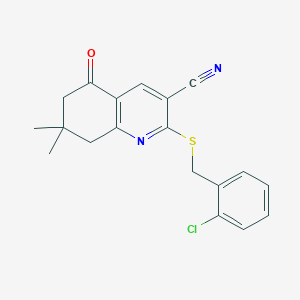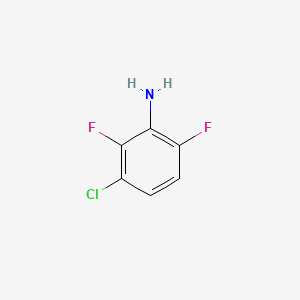
3-Chloro-2,6-difluoroaniline
Descripción general
Descripción
3-Chloro-2,6-difluoroaniline is a chemical compound with the molecular formula C6H4ClF2N . It has a molecular weight of 163.55 . The IUPAC name for this compound is 3-chloro-2,6-difluoroaniline .
Synthesis Analysis
The synthesis of 2,6-difluoroaniline, a related compound, has been described in a patent . The process involves the partial fluorine exchange of 1,2,3-trichlorobenzene to a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, followed by amination of the chloro substituents . The 3-chloro-2,6-difluoroaniline could potentially be synthesized through a similar process, with an additional chlorination step.Molecular Structure Analysis
The InChI code for 3-Chloro-2,6-difluoroaniline is 1S/C6H4ClF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
3-Chloro-2,6-difluoroaniline is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
- N-Substituted Triazolopyrimidines : 3-Chloro-2,6-difluoroaniline serves as a building block in the synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide. These compounds exhibit potential biological activity and are investigated for their pharmacological properties .
- Purine Inhibitors : Researchers have utilized this compound to create a herbicidal compound series of 2,6,9-trisubstituted purine inhibitors targeting p38α kinase. These inhibitors play a role in drug discovery and kinase-related research .
- Substituted Phenylthiomorpholine Dioxide : 3-Chloro-2,6-difluoroaniline is an intermediate in the synthesis of substituted phenylthiomorpholine dioxide. This intermediate finds applications in pharmaceutical chemistry and drug development .
- Researchers use computational tools such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to visualize molecular dynamics simulations involving 3-Chloro-2,6-difluoroaniline. These simulations enhance our understanding of stereochemistry, isomerism, hybridization, and molecular orbitals .
Synthesis of Biologically Active Compounds
Pharmaceutical Intermediates
Computational Chemistry and Molecular Dynamics
Safety and Hazards
3-Chloro-2,6-difluoroaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and specific target organ toxicity . Safety precautions include avoiding dust formation, avoiding breathing in dust/fume/gas/mist/vapors/spray, and wearing protective equipment .
Propiedades
IUPAC Name |
3-chloro-2,6-difluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJUAFFSMAKNNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,6-difluoroaniline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2624796.png)
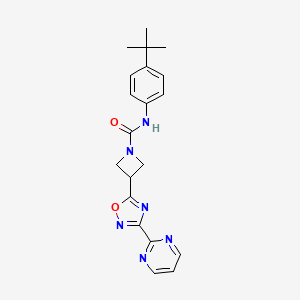
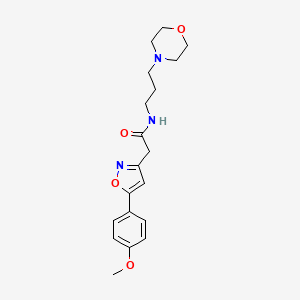
![3-[Acetyl(methyl)amino]benzoic acid](/img/structure/B2624802.png)
![(E)-4-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2624803.png)
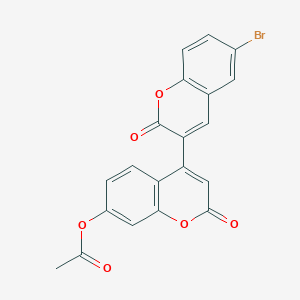
![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B2624805.png)
![N-{3-[1-(2-methylpropanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2624807.png)


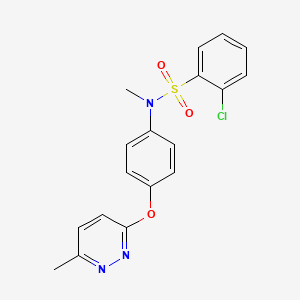
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2624814.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,4-dihydro-1H-isochromene-8-carboxamide;hydrochloride](/img/structure/B2624816.png)
